molecular formula C15H19N3O3S B2581350 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclohex-3-enecarboxamide CAS No. 2034483-70-8

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclohex-3-enecarboxamide

Cat. No.: B2581350
CAS No.: 2034483-70-8
M. Wt: 321.4
InChI Key: JDMZNQPNGCPJSB-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclohex-3-enecarboxamide is a structurally complex heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a bicyclic system. The molecule is substituted with two methyl groups at positions 1 and 3, a sulfone (dioxido) group at position 2, and a cyclohex-3-enecarboxamide moiety at position 3.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-17-13-9-8-12(10-14(13)18(2)22(17,20)21)16-15(19)11-6-4-3-5-7-11/h3-4,8-11H,5-7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMZNQPNGCPJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3CCC=CC3)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclohex-3-enecarboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C13H13N3O3S2C_{13}H_{13}N_{3}O_{3}S_{2}, with a molecular weight of 323.39 g/mol. Its structure features a benzo[c][1,2,5]thiadiazole moiety linked to a cyclohexene carboxamide.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl) have been evaluated for their ability to inhibit cell proliferation in lines such as MCF7 (breast cancer), HT29 (colon cancer), and A2780 (ovarian cancer). The IC50 values for these compounds ranged from 0.02 to 17.02 µM against cancer cells while showing lower toxicity towards normal cells (MRC5) with IC50 values between 0.47 and 13.46 µM .

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the S and G2/M phases in HT29 cells.
  • Apoptosis Induction : Significant increases in both early and late apoptotic events were observed in treated cells.
  • Inhibition of Migration : In wound-healing assays, the compound significantly reduced cell migration in HT29 cells.

Anti-inflammatory Properties

Additionally, the compound exhibits anti-inflammatory activity. It has been reported to inhibit COX-2 activity with an IC50 ranging from 0.42 to 29.11 µM compared to celecoxib (IC50 = 0.86 µM). This suggests that it may serve as a dual-action agent targeting both inflammation and cancer .

Case Studies

A relevant case study involved the synthesis and evaluation of derivatives based on the benzo[c][1,2,5]thiadiazole scaffold. These derivatives demonstrated significant anticancer activity in vivo using Ehrlich solid carcinoma-bearing mice models. The most active compounds led to a marked reduction in tumor volume and mass compared to controls .

Data Summary Table

Activity Cell Lines IC50 (µM) Mechanism
CytotoxicityMCF70.02 - 17.02Cell cycle arrest
HT290.02 - 17.02Apoptosis induction
A27800.02 - 17.02Inhibition of migration
COX-2 Inhibition-0.42 - 29.11Anti-inflammatory

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s benzo[c][1,2,5]thiadiazole (two nitrogens, one sulfur) contrasts with thiazole derivatives (one nitrogen, one sulfur) in . The fused thiadiazole system may exhibit greater aromatic stabilization and electronic delocalization compared to monocyclic thiazoles . Benzodioxine-thiadiazole hybrids () incorporate oxygen atoms, which could enhance solubility but reduce metabolic stability relative to the sulfone-containing target compound .

Thiazolylmethylcarbamates () feature carbamate esters, which are prone to hydrolysis under physiological conditions, unlike the more stable amide bond in the target compound .

Comparison with Analogous Systems:

  • Thiadiazole-Benzodioxine Derivatives (): Synthesized via condensation of thiosemicarbazide with benzodioxine derivatives under basic conditions (sodium acetate).
  • Thiazolylmethylcarbamates () : Likely synthesized via carbamate coupling reactions, contrasting with the target compound’s amide bond formation.

Q & A

Q. Key Parameters :

  • Solvent : DMF (polar aprotic, enhances nucleophilicity).
  • Base : K₂CO₃ (1.2 eq. for deprotonation).
  • Temperature : Room temperature for substitution; reflux for cyclization.

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

Methodological Answer :
Contradictions may arise from tautomerism, solvent effects, or impurities. Use a systematic approach:

Multi-Technique Validation :

  • Compare ¹H/¹³C NMR with computational predictions (e.g., DFT simulations) .
  • Supplement with X-ray crystallography (if crystals are obtainable) to confirm solid-state structure .

Solvent Standardization : Re-acquire spectra in deuterated DMSO or CDCl₃ to isolate solvent-induced shifts.

Purity Assurance : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to eliminate byproducts .

Q. Example Workflow :

Step Technique Purpose
Initial SynthesisNMR (¹H/¹³C)Identify major peaks
PurificationColumn ChromatographyRemove impurities
CrystallizationX-ray DiffractionConfirm absolute configuration

Basic: What purification strategies are effective for isolating the target compound post-synthesis?

Methodological Answer :
Post-synthesis purification is critical due to reactive intermediates:

Liquid-Liquid Extraction : Partition crude product between ethyl acetate and water to remove polar impurities (e.g., unreacted K₂CO₃) .

Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–80%) to separate isomers or alkylation byproducts. Monitor fractions via TLC (Rf = 0.3–0.5).

Recrystallization : Dissolve in hot ethanol, cool slowly to induce crystallization. Yields >85% purity .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer :
Focus on modifying substituents to probe bioactivity:

Core Modifications :

  • Vary the cyclohex-3-ene moiety (e.g., substituents at C3/C4) to assess steric/electronic effects.
  • Replace the 1,3-dimethyl group with bulkier alkyl chains to study hydrophobic interactions.

Biological Assays :

  • Antimicrobial : Screen against Gram-positive/negative bacteria (MIC assays) .
  • Anticancer : Test cytotoxicity via MTT assays (e.g., HeLa, MCF-7 cell lines).

Computational Modeling :

  • Perform docking studies (AutoDock Vina) with target proteins (e.g., bacterial dihydrofolate reductase) to rationalize activity trends .

Q. SAR Design Table :

Derivative Modification Assay Key Finding
A Cyclohexene → benzeneAntimicrobial (MIC)Reduced activity (loss of rigidity)
B 1,3-dimethyl → ethylCytotoxicity (MTT)Enhanced selectivity

Advanced: How to address discrepancies in reported biological activities across studies?

Methodological Answer :
Discrepancies often stem from assay conditions or compound stability:

Standardize Assays :

  • Use identical cell lines (e.g., ATCC-certified) and culture conditions (e.g., RPMI-1640 + 10% FBS).
  • Validate compound stability in DMSO (e.g., no precipitation over 24 hours).

Control Experiments :

  • Include positive controls (e.g., ciprofloxacin for antimicrobial assays) to calibrate results.
  • Test for photodegradation (UV-Vis spectroscopy) if light-sensitive .

Meta-Analysis : Compare data with structurally analogous compounds (e.g., thiadiazole derivatives) to identify trends .

Q. Case Study :

  • Conflict : Compound shows MIC = 8 µg/mL in Study X vs. 32 µg/mL in Study Y.
  • Resolution : Verify bacterial strain (Study Y used methicillin-resistant S. aureus), adjust inoculum size (1 × 10⁵ CFU/mL).

Basic: What analytical techniques are essential for characterizing this compound’s stability?

Methodological Answer :
Stability profiling requires:

Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td > 200°C indicates thermal stability).

HPLC-PDA : Monitor degradation products under accelerated conditions (40°C/75% RH for 4 weeks). Use a C18 column (acetonitrile/water + 0.1% TFA).

UV-Vis Spectroscopy : Track absorbance changes (λmax = 270 nm) to detect hydrolytic degradation .

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